1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid
Overview
Description
“1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid” is a chemical compound . It has gained significant interest in the scientific community due to its unique properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of this compound is C24H19NO4. The InChI code is 1S/C26H23NO4/c28-25(29)24-14-18(17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24-/m0/s1 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The molecular weight is 385.4 g/mol. The storage temperature is 2-8°C in a sealed, dry environment .Scientific Research Applications
Synthesis of β-Amino Acids
A study demonstrated the use of the Arndt-Eistert protocol to synthesize enantiomerically pure N-Fmoc-protected β-amino acids from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected α-amino acids (Ellmerer-Müller et al., 1998).
Study of Molecular Structure
Research on 9-Oxo-9H-fluorene-1-carboxylic acid revealed its planar conformation and internal hydrogen bonding, which influences molecular stacking in crystal structures (Coté et al., 1996).
Synthesis of Blue Emissive Compounds
A Lewis acid mediated reaction involving 9-(phenylethynyl)-9H-fluoren-9-ols and various isatin imines produced blue emissive compounds, with a proposed mechanism involving a fluorene-9-spiroazitidine intermediate (Athira et al., 2020).
Linkers for Solid Phase Synthesis
New linkers based on 9H-fluoren-9-ol and its derivatives have been synthesized, offering higher acid stability compared to standard resins in solid phase synthesis (Bleicher et al., 2000).
Preparation of Fmoc-Protected β-Amino Acids
A method for preparing N-Fmoc-protected β2-homoamino acids, suitable for large-scale preparation for solid-phase syntheses of β-peptides, has been described (Šebesta & Seebach, 2003).
Self-Assembled Structures by Modified Amino Acids
Fmoc modified aliphatic uncharged single amino acids have been studied for their self-assembling properties, forming various morphologies like flower-like and fibres-like structures (Gour et al., 2021).
Cleavage of N-Acylsultams
A study on N-acylsultams revealed efficient non-destructive cleavage under neutral conditions, leading to the preparation of enantiomerically pure Fmoc-protected amino acids (Oppolzer & Lienard, 1992).
Fluorophore for Biomedical Analysis
6-Methoxy-4-quinolone, a novel fluorophore derived from 5-methoxyindole-3-acetic acid, has shown potential in biomedical analysis due to its strong fluorescence and stability in various pH conditions (Hirano et al., 2004).
Photophysical Characterization and Bioimaging
A study investigated the linear and nonlinear photophysical properties of a new water-soluble fluorene derivative, highlighting its potential for integrin imaging in biomedical applications (Morales et al., 2010).
Synthesis of Oligomers from Sugar Amino Acids
Oligomers derived from N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids have been synthesized, demonstrating efficient solid-phase synthesis of varying lengths (Gregar & Gervay-Hague, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that fmoc (9-fluorenylmethoxycarbonyl) compounds are generally used in peptide synthesis , suggesting that the targets could be specific amino acids or proteins.
Mode of Action
Fmoc compounds are typically used as protective groups in peptide synthesis . They protect the amino group of amino acids during the synthesis process and are removed under mildly basic conditions to allow peptide bond formation .
Action Environment
The action, efficacy, and stability of Fmoc-DL-Idc-OH can be influenced by various environmental factors. These may include the pH, temperature, and presence of other chemicals in the reaction environment . As a laboratory reagent, it is typically stored and used under controlled conditions to maintain its stability and effectiveness .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYAYXBFHLDIRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405730 | |
Record name | 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198560-38-2, 264273-07-6 | |
Record name | 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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